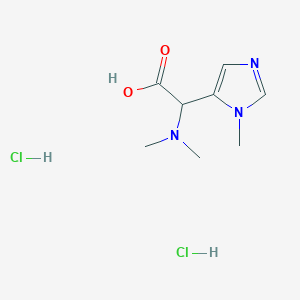
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
描述
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride, with the CAS number 1498754-42-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1498754-42-9
Synthesis
The synthesis of this compound typically involves the reaction of dimethylamine with 1-methyl-1H-imidazole-5-acetic acid. Various methods have been explored to optimize yield and purity, often employing techniques such as crystallization and chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays demonstrated that certain modifications to the compound structure can enhance its efficacy against cancer cells while maintaining low toxicity to non-cancerous cells .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Base Compound | 78–86 | >100 |
| Compound 6 | 64 | 80 |
| Compound 7 | 61 | 75 |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of specific functional groups in the structure appears to enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 8 |
| E. faecalis | 4 |
| E. coli | 16 |
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various derivatives of imidazole-containing compounds on A549 cells, showing that certain substitutions led to enhanced anticancer activity while minimizing cytotoxicity to normal cells .
- Evaluation of Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds against resistant bacterial strains, demonstrating that specific structural modifications could significantly improve activity against pathogens resistant to conventional antibiotics .
属性
IUPAC Name |
2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)7(8(12)13)6-4-9-5-11(6)3;;/h4-5,7H,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLRMJZSKJXSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















